(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone
Description
The compound “(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone” is a methanone derivative featuring a pyrazole moiety substituted with 3,5-dimethyl groups and a thiophene ring bearing 4-fluorophenyl and pyrrole substituents.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[4-(4-fluorophenyl)-3-pyrrol-1-ylthiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-11-14(2)24(22-13)20(25)19-18(23-9-3-4-10-23)17(12-26-19)15-5-7-16(21)8-6-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQFDUIFUWNNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone is a novel pyrazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.5 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and a fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions .
Anticancer Properties
Preliminary studies have indicated that this pyrazole derivative possesses anticancer activity against various cancer cell lines. It was observed to induce apoptosis in cancer cells through the activation of caspase pathways, indicating its potential as a lead compound in cancer therapy .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Study on Inflammation : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and histopathological changes compared to controls .
- Cancer Cell Line Testing : In tests involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties .
Chemical Reactions Analysis
Key Structural Features and Reactivity Hotspots
The molecule contains three primary reactive regions:
- Pyrazole ring : 3,5-dimethyl substituents create steric hindrance, limiting electrophilic substitution but enabling nucleophilic or radical reactions at the N1 position.
- Thiophene ring : The 3-(1H-pyrrol-1-yl) and 4-(4-fluorophenyl) substituents direct electrophilic substitution to the 5-position of the thiophene.
- Methanone group : The carbonyl is a site for nucleophilic addition or condensation reactions .
Core Assembly
The compound is synthesized via multi-step protocols involving:
- Thiophene functionalization : Halogenation at the 2-position of thiophene followed by Suzuki-Miyaura coupling with 4-fluorophenylboronic acid .
- Pyrrole introduction : Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to attach the pyrrole group at the 3-position of thiophene .
- Pyrazole coupling : Reaction of 3,5-dimethylpyrazole with the thiophene intermediate via Ullmann or nucleophilic substitution .
Example Reaction Sequence:
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Halogenation | NBS, CCl₄, 0°C | 2-Bromo-3-(1H-pyrrol-1-yl)thiophene |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, 4-fluorophenylboronic acid | 4-(4-Fluorophenyl)-thiophene |
| 3 | Nucleophilic Substitution | 3,5-Dimethylpyrazole, K₂CO₃, DMF | Target Compound |
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes regioselective EAS at the 5-position due to electron-donating effects of the pyrrole substituent:
- Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5 (yield: 72%) .
- Sulfonation : SO₃/DCE adds a sulfonic acid group (yield: 65%) .
Nucleophilic Reactions
- Methanone reactivity : Reacts with hydrazines to form hydrazones (e.g., phenylhydrazine, 80°C, EtOH).
- Pyrazole N-alkylation : Treatment with alkyl halides (e.g., CH₃I, K₂CO₃) modifies the pyrazole N1 position .
Cross-Coupling Reactions
- Suzuki-Miyaura : The 4-fluorophenyl group can be replaced using aryl boronic acids (Pd catalysis, 90°C) .
- Buchwald-Hartwig : Amination of the thiophene ring with primary/secondary amines .
Functional Group Transformations
| Functional Group | Reaction | Reagents | Product Application |
|---|---|---|---|
| Methanone (C=O) | Condensation with NH₂NH₂ | Hydrazine, EtOH, Δ | Hydrazone for crystallography |
| Thiophene (C-H) | Bromination | NBS, AIBN, CCl₄ | Brominated analog for SAR studies |
| Pyrazole (N1) | Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivatives |
Stability and Degradation
- Thermal stability : Decomposes above 240°C (DSC data).
- Photoreactivity : UV exposure induces thiophene ring oxidation, forming sulfoxide derivatives .
- Hydrolytic sensitivity : Stable in neutral aqueous conditions but degrades in acidic/basic media via ketone hydrolysis .
Computational Insights
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure combines three key heterocycles: pyrazole, thiophene, and pyrrole. Below is a comparison with structurally related analogs:
*Molecular weights estimated based on structural formulas.
Key Observations :
Contrasts :
Physicochemical Properties
Limited solubility data are available, but comparisons can be inferred:
| Compound | Solubility (pH 7.4) | LogP* |
|---|---|---|
| Target Compound | Not reported | ~3.8 (estimated) |
| 7a () | Not reported | ~1.9 |
| MLS000772186 () | 43.6 µg/mL | ~2.5 |
*LogP calculated using fragment-based methods.
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
